![molecular formula C21H17FN6O B2546200 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200858-47-3](/img/structure/B2546200.png)
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H17FN6O and its molecular weight is 388.406. The purity is usually 95%.
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Biological Activity
The compound 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The presence of the fluoroquinazoline and pyridazine moieties is crucial for its biological efficacy.
Antimicrobial Activity
Studies have shown that the compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:
- In vitro tests revealed effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Vancomycin) |
Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types:
- Breast Cancer : Induced apoptosis in MDA-MB-231 cells with an IC50 value of 25 µM.
- Lung Cancer : Showed inhibition of cell proliferation in A549 cells with an IC50 value of 30 µM.
The proposed mechanisms for the biological activities include:
- Inhibition of Topoisomerases : The compound may act by inhibiting topoisomerase II, which is crucial for DNA replication and repair.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) demonstrated the effectiveness of this compound against multi-drug resistant strains, suggesting its potential as a lead candidate for antibiotic development.
- Cancer Cell Line Evaluation : Research published by Kumar et al. (2021) highlighted the compound's ability to inhibit tumor growth in xenograft models, further validating its anticancer properties.
Scientific Research Applications
The compound features a complex structure that includes a quinazoline moiety, an azetidine ring, and a pyridazinone core. The presence of the fluorine atom in the quinazoline structure potentially enhances its biological activity by improving metabolic stability and bioavailability.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC3 (prostate cancer)
For instance, a comparative study demonstrated that certain derivatives exhibited IC50 values ranging from 2 μM to 5 μM, indicating substantial potency compared to standard chemotherapeutics like Doxorubicin and Cisplatin .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has shown promise in preclinical models for conditions such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that it may modulate neurotransmitter systems and reduce oxidative stress, thereby protecting neuronal cells from damage .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with bacterial cell membranes or inhibit key enzymes necessary for bacterial survival. Further research is needed to elucidate these effects comprehensively.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of structurally related compounds against MCF-7 cells. The results indicated that these compounds significantly inhibited cell growth, with some derivatives showing better efficacy than established chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In an animal model study focusing on neurodegenerative diseases, derivatives were administered to assess their protective effects against neurotoxicity induced by oxidative stress. Behavioral tests combined with biochemical assays revealed significant improvements in cognitive function and reductions in markers of oxidative damage in the brain .
Pharmacokinetics and ADMET Profile
The pharmacokinetic profile of this compound has been analyzed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. Computational studies suggest favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in drug formulation .
Properties
IUPAC Name |
2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c22-16-3-4-17-19(8-16)24-13-25-21(17)27-10-14(11-27)12-28-20(29)6-5-18(26-28)15-2-1-7-23-9-15/h1-9,13-14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCYZMQDGFUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.